molecular formula C18H14Cl2F3N3OS B11489665 3-(3,4-Dichlorophenyl)-1-(5-methyl-2-thiazolin-2-yl)-1-[3-(trifluoromethyl)phenyl]urea

3-(3,4-Dichlorophenyl)-1-(5-methyl-2-thiazolin-2-yl)-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11489665
M. Wt: 448.3 g/mol
InChI Key: IMXMXLISOJEASL-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, methyl-dihydrothiazolyl, and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the dichlorophenyl group: This step may involve a substitution reaction where a dichlorophenyl group is introduced to the thiazole ring.

    Addition of the trifluoromethylphenyl group: This can be done through a coupling reaction, often using reagents like trifluoromethylphenylboronic acid.

    Final urea formation: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA can be compared with similar compounds, such as:

  • 1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]AMINE
  • 1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[3-(TRIFLUOROMETHYL)PHENYL]CARBAMATE

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C18H14Cl2F3N3OS

Molecular Weight

448.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C18H14Cl2F3N3OS/c1-10-9-24-17(28-10)26(13-4-2-3-11(7-13)18(21,22)23)16(27)25-12-5-6-14(19)15(20)8-12/h2-8,10H,9H2,1H3,(H,25,27)

InChI Key

IMXMXLISOJEASL-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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